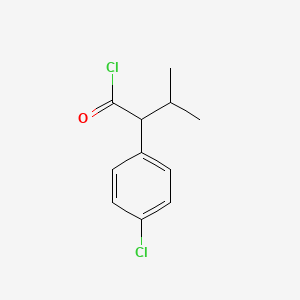

2-(4-Chlorophenyl)-3-methylbutanoyl chloride

Descripción

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-3-methylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPYAVCZZUTOBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400326 | |

| Record name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51631-50-6 | |

| Record name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-3-methylbutyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 2-(4-Chlorophenyl)-3-methylbutanoyl Chloride

[1][2]

Chemical Identity & Stereochemical Significance

2-(4-Chlorophenyl)-3-methylbutanoyl chloride (IUPAC) is a critical acyl halide intermediate, primarily recognized as the electrophilic precursor to the type II pyrethroid insecticides Fenvalerate and Esfenvalerate .[1][2] Within the pharmaceutical and agrochemical sectors, it serves as a versatile chiral building block, sharing significant structural homology with the 2-arylpropionic acid class of NSAIDs (e.g., ibuprofen, naproxen), making it a relevant scaffold for bioisosteric exploration in drug discovery.[2]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride |

| Common Names | Fenvaleryl Chloride; CPIA Chloride; 2-(4-Chlorophenyl)isovaleryl chloride |

| CAS Registry | 51631-50-6 (Racemic); 52605-49-9 (Acid Precursor) |

| Molecular Formula | |

| Molecular Weight | 231.12 g/mol |

| Chirality | The C2 carbon is a stereocenter.[1][2][3][4] The (S)-enantiomer is the bioactive conformer for esfenvalerate synthesis.[1] |

Structural Analysis

The molecule features a lipophilic 4-chlorophenyl moiety and a bulky isopropyl group at the

Synthetic Mechanism: DMF-Catalyzed Chlorination

While carboxylic acids can be converted to acid chlorides using neat thionyl chloride (

Mechanistic Pathway[1][2][5][6][7]

-

Activation: DMF reacts with

to form the highly electrophilic Vilsmeier-Haack (chloroiminium) complex .[1] -

Acyl Transfer: The carboxylic acid attacks the Vilsmeier complex, forming an activated acyl-ammonium intermediate which is far more reactive than the standard acyl chlorosulfite intermediate.[2]

-

Substitution: Chloride ion (

) attacks the carbonyl carbon, collapsing the tetrahedral intermediate to yield the acid chloride and regenerating DMF.[1][2]

Figure 1: Catalytic cycle of DMF-mediated acid chloride synthesis.[1][2] The Vilsmeier intermediate lowers the activation energy for the nucleophilic attack.

Production Protocol: Self-Validating Workflow

Objective: Synthesis of 2-(4-chlorophenyl)-3-methylbutanoyl chloride from its parent acid with >98% purity.

Reagents & Equipment[1][2][5][6][8][9]

-

Precursor: 2-(4-Chlorophenyl)-3-methylbutanoic acid (1.0 eq).[1][2]

-

Reagent: Thionyl Chloride (

) (1.5 eq).[1] Excess ensures complete conversion.[1][2] -

Solvent: Toluene (Optional, but recommended for thermal control) or Neat.[1][2]

-

Apparatus: 3-neck RBF, reflux condenser,

drying tube, caustic scrubber (NaOH) for off-gas.[1][2]

Step-by-Step Methodology

-

Setup & Charging:

-

Reagent Addition:

-

Thermal Reaction (Reflux):

-

Heat the mixture to 60–75°C (or gentle reflux).

-

Maintain for 3–5 hours.

-

Endpoint Validation: Cessation of gas evolution bubbles in the scrubber trap.[2]

-

-

Workup & Purification:

-

Degassing: Apply partial vacuum (200 mbar) to remove residual

and -

Distillation: Perform fractional vacuum distillation. The boiling point is high; high vacuum (<5 mmHg) is required to prevent thermal decomposition.[1]

-

Target Fraction: Collect the fraction boiling at approx. 110–115°C @ 1 mmHg (values vary by vacuum strength).

-

Figure 2: Process flow for the synthesis and purification of the acid chloride.

Analytical Characterization

To validate the synthesis, the following analytical shifts must be observed.

| Method | Diagnostic Feature | Observation |

| FT-IR | Carbonyl Stretch ( | Shift from 1710 cm⁻¹ (Acid dimer) to ~1800 cm⁻¹ (Acid Chloride).[1][2] Disappearance of broad O-H stretch (2500-3300 cm⁻¹).[1] |

| H-NMR | Downfield shift of the doublet at C2 due to the electron-withdrawing Cl group.[1][2] | |

| GC-MS | Derivatization | Direct injection may degrade the column.[1][2] Derivatize with methanol to form the methyl ester for confirmation. |

Safety & Toxicology: The DMCC Hazard

While standard acid chloride safety applies (corrosivity, lachrymator), a specific hazard exists when using the DMF/

References

-

PubChem. (n.d.).[1] 2-(4-Chlorophenyl)-3-methylbutanoyl chloride.[1][2][3][8] National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link][1][2]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved January 29, 2026, from [Link]

-

Levin, D. (1997).[1][2] Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving the Use of Dimethylformamide. Organic Process Research & Development. (Discusses DMCC formation).[1] Retrieved January 29, 2026, from [Link][1][2]

-

Sumitomo Chemical Co. (1977).[1] Process for producing fenvalerate. U.S. Patent 4,062,968.[1][2] (Foundational industrial synthesis reference).

Sources

- 1. 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | C11H12Cl2O | CID 4178001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Buy (2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride [smolecule.com]

- 4. Fenvalerate (EHC 95, 1990) [inchem.org]

- 5. orgosolver.com [orgosolver.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lookchem.com [lookchem.com]

Technical Whitepaper: 2-(4-Chlorophenyl)-3-methylbutanoyl chloride

Chemical Properties, Synthesis Vectors, and Applications in Pyrethroid Chemistry

Executive Summary

This technical guide analyzes the physicochemical and reactive properties of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride (CAS: 51631-50-6), a critical acyl chloride intermediate.[1][2] Primarily utilized in the synthesis of type II pyrethroids such as Fenvalerate and Esfenvalerate , this compound represents a nexus of steric bulk and electrophilic reactivity.[2]

For drug development and agrochemical professionals, understanding the behavior of this molecule is essential for optimizing stereoselective synthesis.[1][2] The presence of the

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride |

| Common Name | 2-(p-Chlorophenyl)isovaleryl chloride (CPIA Chloride) |

| CAS Number (Racemic) | 51631-50-6 |

| CAS Number (S-Isomer) | 66230-05-5 |

| Molecular Formula | C |

| SMILES | CC(C)C(C1=CC=C(C=C1)Cl)C(=O)Cl |

Physical Properties

Data aggregated from industrial specifications and safety data sheets.[2]

| Property | Value | Experimental Context |

| Molecular Weight | 231.12 g/mol | - |

| Physical State | Viscous Liquid | @ 20°C |

| Color | Clear to Yellow/Brown | Dependent on purity/trace iron |

| Boiling Point | 124–130°C | @ 3 Torr (Vacuum Distillation) |

| Density | 1.195 g/cm³ | @ 25°C |

| Refractive Index | - | |

| Flash Point | 117°C | Closed Cup |

| Vapor Pressure | ~0.002 mmHg | @ 25°C |

Synthesis & Production Methodology

The industrial production of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride is achieved via the chlorination of 2-(4-chlorophenyl)-3-methylbutyric acid .[1][2] While standard chlorinating agents (e.g., SOCl

Catalytic Activation (The Vilsmeier-Haack Pathway)

To overcome steric hindrance, N,N-Dimethylformamide (DMF) is employed as a catalyst.[1][2] DMF reacts with Thionyl Chloride to form the highly electrophilic Vilsmeier reagent (chloroiminium ion), which activates the carboxylic acid more efficiently than SOCl

Protocol: Acid Chloride Formation

-

Charge: 1.0 eq 2-(4-chlorophenyl)-3-methylbutyric acid in Toluene.

-

Catalyst: Add 0.01–0.05 eq DMF.

-

Reagent: Add 1.1–1.2 eq Thionyl Chloride (SOCl

) dropwise at 50–60°C. -

Off-gassing: Monitor SO

and HCl evolution. -

Workup: Remove excess SOCl

and solvent via vacuum distillation.[1][2]

Figure 1: Catalytic cycle for the chlorination of sterically hindered carboxylic acids using DMF/SOCl2.[2]

Chemical Reactivity & Applications[1][2][6][10]

The reactivity of this acid chloride is defined by the competition between the electrophilicity of the carbonyl carbon and the steric shielding of the

The "Francis Reaction" (Fenvalerate Synthesis)

The primary application of this molecule is the synthesis of Fenvalerate.[2][3][4] While classical esterification involves reacting the acid chloride with an alcohol, the industrial "Francis reaction" allows for a one-pot synthesis using the aldehyde and sodium cyanide.[1][2] This method generates the unstable cyanohydrin in situ, which is immediately trapped by the acid chloride.[2]

Reaction Components:

-

Electrophile: 2-(4-Chlorophenyl)-3-methylbutanoyl chloride.[1][2][3][5]

-

Substrate: 3-Phenoxybenzaldehyde.

-

Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1][2]

-

Solvent: Biphasic system (Water/Toluene) or anhydrous conditions.[1][2]

Figure 2: The modified Francis reaction pathway for the synthesis of Fenvalerate, bypassing isolation of the unstable cyanohydrin.[1][2]

Stereochemical Implications (Esfenvalerate)

The molecule possesses a chiral center at the C-2 position.[1][2]

-

S-Enantiomer: The (S)-acid chloride is required to synthesize Esfenvalerate , which exhibits up to 4x higher insecticidal potency than the racemate.[1][2]

-

Racemization Risk: Under highly basic conditions or excessive heat, the acidic

-proton (adjacent to the carbonyl and phenyl ring) can lead to racemization via an enol intermediate.[2] Process control must maintain pH neutrality or mild acidity during workup to preserve optical purity.[1][2]

Handling, Safety, and Stability

As an acyl chloride, the compound is corrosive and moisture-sensitive.[1][2] Hydrolysis releases HCl gas and regenerates the parent acid.[1][2]

Hazard Classification (GHS)[1][2]

Storage & Handling Protocol

-

Materials: Compatible with Glass, Teflon (PTFE), and Hastelloy.[1][2] Incompatible with Nylon, PVC, and moisture-permeable plastics.[1][2]

-

Quenching: Do not add water directly to the bulk chemical.[1][2] Quench spills with a mixture of ice/water and sodium bicarbonate to neutralize the generated HCl.[1][2]

References

-

PubChem. (n.d.).[1][2] 2-(4-Chlorophenyl)-3-methylbutanoyl chloride (Compound).[1][2][3][5][6][7] National Library of Medicine.[1][2] Retrieved from [Link]

-

World Health Organization (WHO). (1990).[1][2] Fenvalerate (Environmental Health Criteria 95). International Programme on Chemical Safety (IPCS).[1][2] Retrieved from [Link]

-

Lappe, P., Springer, H., & Weber, J. (1991).[1][2][8] Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. U.S. Patent No.[1][2][8] 5,072,037.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] Retrieved from

-

University of Hertfordshire. (2025).[1][2] Fenvalerate - PPDB: Pesticide Properties DataBase.[1][2] AERU. Retrieved from [Link]

Sources

- 1. 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | C11H12Cl2O | CID 4178001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenvalerate - Wikipedia [en.wikipedia.org]

- 3. 2-(4-Chlorophenyl)-3-methylbutanoyl Chloride|CAS 51631-50-6 [benchchem.com]

- 4. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Buy (2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride [smolecule.com]

- 7. 51631-50-6|2-(4-Chlorophenyl)-3-methylbutanoyl chloride|BLD Pharm [bldpharm.com]

- 8. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

Technical Monograph: Characterization and Handling of 2-(4-Chlorophenyl)-3-methylbutanoyl Chloride

Executive Summary & Structural Context[1][2][3][4][5]

2-(4-Chlorophenyl)-3-methylbutanoyl chloride (hereafter CPMB-Cl ) is a critical acyl chloride intermediate, primarily utilized in the synthesis of Type II pyrethroid insecticides, most notably Fenvalerate and Esfenvalerate .

Structurally, CPMB-Cl features a chiral center at the

Research Significance:

-

Chirality: The biological activity of the final pyrethroid is heavily dependent on the

-configuration of this acid chloride. While often synthesized as a racemate, the isolation or asymmetric synthesis of the -

Reactivity: It serves as the electrophilic partner in esterification reactions with cyano-alcohols (e.g., 3-phenoxybenzaldehyde cyanohydrin).

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering and scale-up calculations.

Table 1: Physical Properties[2][6]

| Property | Value | Condition/Note |

| Appearance | Clear to pale yellow liquid | Darkens upon hydrolysis/oxidation |

| Molecular Weight | 231.12 g/mol | Monoisotopic Mass: 230.03 |

| Boiling Point | 124 – 130 °C | @ 3 Torr (Vacuum Distillation) |

| Density | 1.195 g/cm³ | @ 20 °C |

| Refractive Index ( | 1.526 | High aromatic content indicator |

| Flash Point | 117 °C | Closed Cup |

| Vapor Pressure | ~0.002 mmHg | @ 25 °C (Low volatility) |

| Solubility | Reacts violently with water | Soluble in DCM, Toluene, Hexane |

Process Note: The high boiling point necessitates high-vacuum distillation for purification. Attempting distillation at atmospheric pressure will result in thermal decarboxylation or polymerization.

Synthetic Methodology & Process Logic

The conversion of the parent acid, 2-(4-chlorophenyl)-3-methylbutanoic acid (CPIA), to CPMB-Cl is typically achieved via chlorination agents. The preferred industrial and laboratory method utilizes Thionyl Chloride (

Optimized Protocol (Vilsmeier-Haack Catalysis)

Rationale: While pure

Step-by-Step Workflow:

-

Charge: In a dry flask under Argon, dissolve 1.0 eq of 2-(4-chlorophenyl)-3-methylbutanoic acid in anhydrous Toluene (or neat if scale permits).

-

Catalyst: Add 1-2 mol% dry DMF.

-

Chlorination: Add 1.2 eq of Thionyl Chloride dropwise at room temperature.

-

Observation: Immediate gas evolution (

).

-

-

Reaction: Heat to 50-60°C for 2-3 hours. Monitor via IR (disappearance of broad -OH stretch).

-

Degassing: Apply partial vacuum (without heat) to remove residual gases.

-

Purification: Distill under high vacuum (0.1 - 3 mmHg). Collect fraction boiling at 124-130°C (3 mmHg).

Process Visualization

The following diagram illustrates the synthesis and critical control points.

Figure 1: Catalytic conversion of CPIA to CPMB-Cl highlighting the purification pathway.

Stability & Handling (Self-Validating Protocols)

Hydrolysis & Quality Control

Acid chlorides are moisture-sensitive. For CPMB-Cl, the bulky isopropyl group provides some kinetic protection, but hydrolysis remains the primary degradation pathway.

The "Self-Validating" IR Check: Before using stored CPMB-Cl, run a quick FT-IR spectrum.

-

Good Quality: Sharp, intense peak at ~1795–1800 cm⁻¹ (C=O stretch of Acid Chloride).

-

Degraded: Appearance of a broad peak at ~1710 cm⁻¹ (C=O of Carboxylic Acid) and broad -OH stretch at 3000–3300 cm⁻¹ .

Degradation Pathway Diagram

Figure 2: Hydrolytic degradation pathway. The presence of precipitate usually indicates reversion to the parent acid.

Analytical Characterization

To confirm identity and purity during drug development or pesticide synthesis, rely on the following signatures.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃

-

Aryl Region:

7.1 – 7.4 ppm (Multiplet, 4H, 4-Chlorophenyl ring). -

-Proton:

-

Isopropyl Methine:

2.3 – 2.5 ppm (Multiplet, 1H). -

Methyl Groups:

0.7 – 1.1 ppm (Two doublets, 6H, diastereotopic methyls due to the chiral center).

Mass Spectrometry (GC-MS)

-

Molecular Ion: Weak

at m/z ~230/232. -

Base Peak: Loss of

is common, leading to the stable carbocation of the isopropyl-chlorobenzene fragment. -

Isotope Pattern: Look for the characteristic Cl isotope patterns. The molecular ion will show a 9:6:1 intensity ratio pattern for

,

Safety & Hazards

-

Primary Hazard: Causes severe skin burns and eye damage.[2] Reacts with mucosal moisture to generate HCl.

-

Storage: Store under Nitrogen/Argon at <4°C. Seal with Parafilm.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4178001, 2-(4-Chlorophenyl)-3-methylbutanoyl chloride. Retrieved from [Link][3]

-

LookChem. 2-(4-Chlorophenyl)-3-methylbutanoyl chloride Physical Properties and Safety Data. Retrieved from [Link]

-

ChemSrc. 2-(4-Chlorophenyl)-3-methylbutanoyl chloride Physicochemical Data. Retrieved from [Link]

Sources

- 1. 1-(Bromomethyl)-3-phenoxybenzene | 51632-16-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. 1-(Bromomethyl)-3-phenoxybenzene | C13H11BrO | CID 94544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | C11H12Cl2O | CID 4178001 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2-(4-Chlorophenyl)-3-methylbutanoyl Chloride

This guide details the physicochemical properties, synthesis, and purification of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride (CAS 51631-50-6), a critical acyl chloride intermediate used primarily in the synthesis of type II pyrethroid insecticides like Fenvalerate and Esfenvalerate .

Synthesis, Thermal Properties, and Process Optimization

Executive Summary

2-(4-Chlorophenyl)-3-methylbutanoyl chloride (also known as

Physicochemical Specifications

The following data aggregates experimental supplier values and predicted thermodynamic properties.

Table 1: Core Physicochemical Data

| Property | Value / Description | Notes |

| CAS Number | 51631-50-6 | Verified Identifier |

| IUPAC Name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | |

| Molecular Formula | C₁₁H₁₂Cl₂O | |

| Molecular Weight | 231.12 g/mol | |

| Boiling Point (Experimental) | 124–130 °C @ 3 Torr | Critical Parameter [1] |

| Boiling Point (Predicted) | ~280–300 °C @ 760 Torr | Theoretical only; decomposition occurs before reaching this T. |

| Density | 1.195 g/mL | @ 25 °C |

| Refractive Index | ||

| Appearance | Clear to yellowish fuming liquid | Darkens upon oxidation/hydrolysis |

| Solubility | Reacts violently with water/alcohols.[1][2][3][4][5][6][7][8] Soluble in Toluene, DCM, Hexane. |

Synthesis & Reaction Mechanism

The industrial standard for generating this acid chloride involves the chlorination of 2-(4-chlorophenyl)-3-methylbutanoic acid using thionyl chloride (

Mechanism Logic

-

Nucleophilic Attack: The carboxylic acid oxygen attacks the sulfur of thionyl chloride.

-

Intermediate Collapse: A chlorosulfite intermediate forms, releasing HCl.

-

Substitution: Chloride ion attacks the carbonyl carbon, displacing

and generating the acyl chloride.

DOT Diagram: Synthesis Pathway

The following diagram illustrates the conversion from the parent acid to the final pyrethroid ester, highlighting the critical distillation step.

Figure 1: Synthesis pathway of Fenvalerate precursor showing the intermediate acyl chloride stage.[6]

Experimental Protocol: Synthesis & Vacuum Distillation

Objective: Isolate high-purity (>98%) acid chloride while preventing thermal degradation (decarbonylation) or racemization.

Reagents

-

2-(4-Chlorophenyl)-3-methylbutanoic acid (1.0 eq)

-

Thionyl Chloride (1.2 eq)

-

DMF (Catalytic amount, 0.05 eq) – Accelerates formation of the Vilsmeier-Haack like intermediate.

-

Toluene (Solvent, optional but recommended for thermal control).

Step-by-Step Methodology

-

Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, reflux condenser (vented to a caustic scrubber), and an addition funnel. Flush with dry nitrogen.

-

Addition: Charge the flask with the parent acid and toluene. Heat to 50°C. Add Thionyl Chloride dropwise over 30 minutes.

-

Causality: Slow addition prevents rapid gas evolution (

) which can cause foaming or pressure buildup.

-

-

Reaction: Reflux the mixture at 80–90°C for 2–3 hours. Monitor cessation of gas evolution.

-

Stripping: Switch the condenser to distillation mode. Remove excess thionyl chloride and toluene under mild vacuum (20–50 Torr) at <60°C.

-

High-Vacuum Distillation (The Self-Validating Step):

-

Connect the system to a high-vacuum pump capable of <5 Torr.

-

Target Pressure: 3 Torr (approx. 4 mbar).

-

Target Vapor Temperature: 124–130 °C.

-

Validation: If the boiling point rises significantly above 130°C without a drop in pressure, the product is degrading (polymerizing or decarbonylating). Stop immediately.

-

DOT Diagram: Distillation Logic

This diagram visualizes the decision matrix for the distillation process to ensure safety and quality.

Figure 2: Logic flow for the vacuum distillation of the acid chloride.

Process Safety & Handling

Acid chlorides are lachrymators and corrosives . They react violently with moisture to release HCl gas.

-

Engineering Controls: All transfers must occur in a fume hood or closed loop system.

-

Quenching: Never add water directly to the bulk acid chloride. Quench spills with dry lime or sand, then neutralize cautiously with dilute sodium bicarbonate.

-

Storage: Store under nitrogen in a cool, dry place. Teflon or glass seals are required; rubber will degrade.

References

-

LookChem . 2-(4-Chlorophenyl)-3-methylbutanoyl chloride Product Properties. Retrieved from [9]

-

PubChem . Fenvalerate Compound Summary. National Library of Medicine. Retrieved from

-

Google Patents . Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. US Patent 5072037A.[10] Retrieved from

-

ChemSrc . CAS 51631-50-6 Data Sheet. Retrieved from

Sources

- 1. «alpha»-Chlorophenylacetyl chloride (CAS 2912-62-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Butanoyl chloride, 3-methyl- (CAS 108-12-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Isopropyl chloride - Wikipedia [en.wikipedia.org]

- 4. Pivaloyl chloride - Wikipedia [en.wikipedia.org]

- 5. 4-Chlorobenzyl cyanide | CAS#:140-53-4 | Chemsrc [chemsrc.com]

- 6. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. prepchem.com [prepchem.com]

- 9. lookchem.com [lookchem.com]

- 10. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

Technical Monograph: 2-(4-Chlorophenyl)-3-methylbutanoyl Chloride

Executive Summary

2-(4-Chlorophenyl)-3-methylbutanoyl chloride (CAS 51631-50-6), also known as 2-(4-chlorophenyl)isovaleryl chloride, is a pivotal acyl chloride intermediate. While historically dominant in the synthesis of type II pyrethroid insecticides (specifically Fenvalerate and Esfenvalerate), its structural motif—an

This guide provides a rigorous technical analysis of the compound's structural formula, stereochemical implications, synthetic pathways, and handling protocols, tailored for researchers in drug discovery and process chemistry.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a butyryl chloride backbone substituted at the

Structural Formula & Stereochemistry

The C2 carbon is a chiral center. The biological activity of its derivatives is often stereospecific; for instance, the (S)-enantiomer is the active component in the insecticide Esfenvalerate.

Key Structural Features:

-

Lipophilic Domain: The 4-chlorophenyl and isopropyl groups create a bulky, hydrophobic region essential for binding to sodium channels (in insects) or hydrophobic pockets in enzymes (in pharma).

-

Reactive Center: The -COCl group is susceptible to rapid hydrolysis and reacts vigorously with nucleophiles (amines, alcohols).

Physicochemical Properties

| Property | Value | Note |

| IUPAC Name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | |

| CAS Number | 51631-50-6 | |

| Molecular Formula | C₁₁H₁₂Cl₂O | |

| Molecular Weight | 231.12 g/mol | |

| Physical State | Viscous liquid | Colorless to pale yellow |

| Boiling Point | ~110–115 °C @ 1-2 mmHg | Estimated based on acid precursor |

| Density | ~1.18 g/cm³ | Predicted |

| Flash Point | >110 °C (>230 °F) | High thermal stability required |

| Solubility | Soluble in DCM, Toluene, THF | Reacts with water/alcohols |

Synthetic Pathways & Mechanism

The synthesis of 2-(4-chlorophenyl)-3-methylbutanoyl chloride typically proceeds from its corresponding carboxylic acid, 2-(4-chlorophenyl)-3-methylbutanoic acid . The transformation relies on nucleophilic acyl substitution using chlorinating agents such as thionyl chloride (

Mechanism of Formation

The reaction with thionyl chloride is often catalyzed by N,N-Dimethylformamide (DMF). The mechanism involves the formation of a Vilsmeier-Haack type chloroiminium intermediate, which activates the carboxylic acid, facilitating the substitution of the hydroxyl group with a chloride ion.

Reaction Scheme:

Process Workflow (Graphviz)

The following diagram illustrates the industrial and laboratory workflow for synthesizing the acid chloride and its subsequent conversion into bioactive esters (pyrethroids) or amides (pharmaceuticals).

Figure 1: Synthetic workflow from precursor to active pharmaceutical/agrochemical ingredients.[1][2][3][4]

Stereochemical Control & Resolution

For applications requiring high biological potency (e.g., Esfenvalerate), the (S)-configuration at the

Resolution Strategy

Resolution is most efficiently performed at the carboxylic acid stage prior to chlorination.

-

Chemical Resolution: The racemic acid is treated with a chiral amine (e.g.,

- -

Selective Crystallization: The diastereomeric salt of the (S)-acid precipitates preferentially.

-

Acidification: The salt is treated with mineral acid to liberate the pure (S)-acid.

-

Chlorination: The (S)-acid is converted to the (S)-acyl chloride under conditions that minimize racemization (avoiding excessive heat or strong Lewis bases).

Applications in Drug & Agrochemical Development[4][9]

Agrochemicals (Primary Use)

The chloride is the key electrophile in the synthesis of Fenvalerate and Esfenvalerate .

-

Mechanism: Esterification with (S)-

-cyano-3-phenoxybenzyl alcohol.[4] -

Target: Voltage-gated sodium channels in insect nervous systems.

Pharmaceutical Development

The 2-aryl-3-methylbutanoyl scaffold is a bioisostere for various NSAID structures and is emerging in oncology research.

-

Thiazolidinones: Reaction of the acid chloride with thiosemicarbazones or amino-thiazoles yields 4-thiazolidinone derivatives. These compounds have shown promise as anti-breast cancer agents (MCF-7 cell lines) by inducing apoptosis.

-

Alzheimer's Research: The parent acid is an endogenous metabolite studied for its potential to inhibit acetylcholinesterase (AChE).

Logical Relationship of Applications (Graphviz)

Figure 2: Divergent application pathways in agrochemistry and pharmacology.

Handling, Stability & Analytical Protocols

Safety & Stability

-

Hydrolysis: Reacts violently with water to release HCl gas. Must be stored under inert atmosphere (Nitrogen/Argon).

-

Corrosivity: Causes severe skin burns and eye damage. Double-gloving (nitrile/neoprene) and face shields are mandatory.

-

Storage: Cool, dry place (<25°C). Degradation is indicated by the formation of white precipitate (acid) and increased pressure in the container.

Analytical Quality Control

To ensure the integrity of the chloride for sensitive couplings:

-

Derivatization GC-MS: React a small aliquot with excess methanol to form the methyl ester. Analyze via GC-MS to check purity and avoid decomposing the column with free acid chloride.

-

Titration: Dissolve in dry acetone and titrate the hydrolyzable chloride (using

) to determine exact concentration.

References

-

PubChem. (2025). 2-(4-Chlorophenyl)-3-methylbutanoyl chloride - Compound Summary. National Library of Medicine. [Link]

-

World Health Organization (WHO). (2002). Esfenvalerate: Pesticide Residues in Food - Joint FAO/WHO Meeting on Pesticide Residues. FAO Plant Production and Protection Paper. [Link]

-

MDPI. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Molecules. [Link][1][2][3][5][6][7]

-

Organic Syntheses. (2014). General Procedures for Acid Chloride Synthesis. Org. Synth. 2014, 91, 221-232. [Link]

-

ChemSRC. (2025). Physical Properties of 4-Chlorobenzyl Cyanide Derivatives. [Link]

Sources

- 1. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Esfenvalerate | C25H22ClNO3 | CID 10342051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]

- 5. jelsciences.com [jelsciences.com]

- 6. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)- | C11H13ClO2 | CID 16197 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Analysis & Characterization of 2-(4-Chlorophenyl)-3-methylbutanoyl Chloride

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrum of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride (referred to herein as CPIA-Cl ). This compound is a critical chiral intermediate in the synthesis of Type II pyrethroids, specifically Fenvalerate and Esfenvalerate.

Direct analysis of acid chlorides by Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges due to their high reactivity with moisture and active sites in the chromatographic flow path. This guide details the theoretical fragmentation patterns of the native chloride, explains the isotopic "fingerprint" necessitated by the dichloro-substitution, and establishes a validated derivatization protocol to ensure data integrity during quantitative analysis.

Structural Dynamics & Isotopic Signatures

To interpret the mass spectrum correctly, one must first understand the isotopic distribution inherent to the molecular formula C₁₁H₁₂Cl₂O .

The Dichloro Effect (Cl₂)

Unlike standard organic molecules, CPIA-Cl contains two distinct chlorine atoms:

-

Aryl Chlorine: Attached to the phenyl ring (stable).

-

Acyl Chlorine: Part of the acid chloride functional group (labile).

Chlorine exists naturally as

Theoretical Isotope Distribution (M, M+2, M+4):

-

M+ (m/z 230):

(Relative Abundance: 100%) -

M+2 (m/z 232):

(Relative Abundance: ~65%) -

M+4 (m/z 234):

(Relative Abundance: ~10%)

Diagnostic Insight: If your experimental spectrum does not show this 100:65:10 ratio at the molecular ion cluster, your sample has likely hydrolyzed to the acid (losing one Cl) or reacted with solvent.

Fragmentation Mechanics (The "Why")

The fragmentation of CPIA-Cl under Electron Ionization (70 eV) is driven by alpha-cleavage adjacent to the carbonyl group and the stability of the resulting carbocations.

Primary Fragmentation Pathways

| Fragment Ion | m/z (Isotopes) | Mechanism | Structural Identity |

| Molecular Ion (M⁺) | 230 / 232 / 234 | Ionization | Radical cation of parent molecule. Typically weak due to labile C-Cl bond. |

| [M - Cl]⁺ | 195 / 197 | Acylium Ion. Loss of the acyl chlorine. Retains the aryl chlorine (3:1 isotope ratio). | |

| [M - COCl]⁺ | 167 / 169 | Inductive Cleavage | Benzylic Carbocation. Loss of the entire acid chloride group. Stabilized by the chlorophenyl ring. |

| [C₃H₇]⁺ | 43 | Alkyl Cleavage | Isopropyl Cation. Cleavage of the isopropyl tail. Often the base peak in sterically hindered aliphatic chains. |

| [C₇H₅Cl]⁺ | 125 / 127 | Rearrangement | Chlorotropylium Ion. Typical of benzyl derivatives. |

Mechanistic Pathway Diagram

The following diagram illustrates the causal relationships between the parent molecule and its primary daughters.

Figure 1: Electron Ionization fragmentation pathway for 2-(4-Chlorophenyl)-3-methylbutanoyl chloride.

Experimental Protocols (The "How")

As a Senior Scientist, I strongly advise against the direct injection of crude acid chlorides unless strictly necessary. Acid chlorides react with silanol groups in the GC column stationary phase, leading to peak tailing, ghost peaks, and column degradation.

Protocol A: Derivatization (The Gold Standard)

This method converts the reactive chloride into a stable methyl ester (CPIA-Methyl Ester).

Reagents:

-

Anhydrous Methanol (MeOH)

-

Boron Trifluoride in Methanol (BF₃-MeOH, 14%) or H₂SO₄ (catalytic)

-

Hexane (Extraction solvent)

Workflow:

-

Aliquot: Transfer 10 mg of the acid chloride sample into a 4 mL vial.

-

Reaction: Add 1 mL of anhydrous Methanol. (Reaction is often instantaneous and exothermic).

-

Note: For strict quantification, add 0.5 mL BF₃-MeOH and heat at 60°C for 10 mins to ensure completion.

-

-

Quench: Add 1 mL saturated NaHCO₃ solution (to neutralize acid).

-

Extract: Add 1 mL Hexane, vortex for 30 seconds.

-

Analyze: Inject 1 µL of the upper Hexane layer.

Resulting Spectrum (Methyl Ester):

-

Parent: m/z 226 (Shifted by -4 mass units from chloride: -Cl [35] + OMe [31]).

-

Base Peak: m/z 167 (Same benzylic carbocation as the chloride).

Protocol B: Direct Analysis (Inert Conditions)

Use this only if derivatization is impossible (e.g., searching for impurities that might react with MeOH).

-

Solvent: Dissolve sample in anhydrous Dichloromethane (DCM) or Toluene. Avoid alcohols.

-

Inlet: Use a deactivated splitless liner with glass wool.

-

Conditioning: "Prime" the column by injecting a high concentration of the sample twice before running the analytical blank. This saturates active sites.

Workflow Comparison Diagram

Figure 2: Decision matrix for sample preparation. Derivatization yields superior chromatographic stability.

Data Interpretation & Troubleshooting

When analyzing the data, use this reference table to validate your peak identity.

| m/z | Identity | Interpretation Notes |

| 230 | Parent (R-COCl) | Must show 9:6:1 isotope ratio. If ratio is 3:1, you likely have the acid (R-COOH, m/z 212) or lost a Cl. |

| 226 | Methyl Ester (R-COOMe) | Indicates successful derivatization (Method A). |

| 195 | Acylium Ion | Diagnostic for the chloride form. Absent in the methyl ester spectrum (which would show m/z 191). |

| 167 | Benzylic Cation | Common Denominator. This peak appears in both the chloride and methyl ester spectra. Use for quantitation. |

| 43 | Isopropyl | High abundance, non-specific. Do not use for quantitation in complex matrices. |

Quality Control Check

-

Ghost Peak at m/z 212: If you see a peak at m/z 212 (M-18 from acid) with a broad tail, your acid chloride has hydrolyzed to 2-(4-chlorophenyl)-3-methylbutyric acid .

-

Ghost Peak at m/z 50/52: Indicates Methyl Chloride (CH₃Cl), a byproduct of the reaction between acid chloride and Methanol (if doing Method A).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.

-

NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1] Available at: [Link]

- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

-

PubChem. (2023). Compound Summary: Fenvalerate. National Library of Medicine. Available at: [Link]

Sources

Technical Monograph: 2-(4-Chlorophenyl)-3-methylbutanoyl chloride

Common Designation: Fenvaleryl Chloride / CPIA Chloride Document Type: Technical Reference Guide Target Audience: Synthetic Chemists, Process Engineers, and Regulatory Scientists

Executive Summary

2-(4-Chlorophenyl)-3-methylbutanoyl chloride is a critical acyl chloride intermediate primarily utilized in the synthesis of type II pyrethroid insecticides, specifically Fenvalerate and its enantiopure successor, Esfenvalerate .

Often referred to in industrial settings as CPIA Chloride (Chlorophenyl Isopropyl Acetyl Chloride), this compound serves as the electrophilic acylating agent that introduces the lipophilic acid moiety to the pyrethroid scaffold. Its handling requires rigorous exclusion of moisture due to the high reactivity of the chlorocarbonyl group. This guide provides a definitive reference for its nomenclature, stereochemical identification, synthesis, and downstream utility.

Nomenclature & Chemical Identity

In drug and agrochemical development, precise nomenclature is paramount to avoid costly stereochemical errors. This compound exists in both racemic and enantiopure forms, each carrying distinct registry numbers.

Identity Matrix

The following table consolidates the various synonyms and identifiers used across global supply chains and regulatory bodies.

| Identifier Type | Value / Name | Context |

| IUPAC Name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | Official Systematic Name |

| Common Name | Fenvaleryl Chloride | Derived from "Fenvalerate" |

| Acronym | CPIA Chloride | Industrial shorthand (Chlorophenyl Isopropyl Acetyl Chloride) |

| Alt. Systematic | 3-Methyl-2-(4-chlorophenyl)butyryl chloride | Alternate numbering preference |

| Alt. Systematic | Isopropyl(4-chlorophenyl)acetyl chloride | Viewing structure as substituted acetyl chloride |

| CAS (Racemic) | 51631-50-6 | General use / Fenvalerate synthesis |

| CAS (S-Isomer) | 66230-05-5 | Esfenvalerate synthesis (High efficacy isomer) |

| Molecular Formula | C₁₁H₁₂Cl₂O | |

| Molecular Weight | 231.12 g/mol | |

| SMILES | CC(C)C(C(=O)Cl)C1=CC=C(C=C1)Cl |

Stereochemical Criticality

The biological activity of the final pyrethroid depends heavily on the configuration at the alpha-carbon.

-

Racemic (RS): Used for standard Fenvalerate . Contains 50% inactive isomers.

-

S-Isomer (S-(+)): Used for Esfenvalerate . The (S)-configuration at the acid moiety (alpha-carbon) is essential for high insecticidal potency. Researchers must verify the CAS number to ensure the correct optical rotation is sourced.

Structural Characterization & Reactivity

Structural Architecture

The molecule consists of three distinct functional zones:

-

The Acyl Chloride Head: Highly electrophilic; susceptible to nucleophilic attack by alcohols (to form esters) and amines (to form amides).

-

The Alpha-Carbon Chiral Center: Sterically hindered by the isopropyl group. This steric bulk influences the rate of nucleophilic substitution and requires forcing conditions or specific catalysts during esterification.

-

The p-Chlorophenyl Tail: Provides lipophilicity and electron-withdrawing character, stabilizing the molecule for environmental persistence in the final insecticide.

Reactivity Profile

-

Hydrolysis: Reacts violently with water to release HCl gas and revert to the parent acid, 2-(4-chlorophenyl)-3-methylbutyric acid (CPIA).

-

Friedel-Crafts: Can participate in intramolecular cyclization if not properly handled, though the isopropyl group provides some steric protection.

-

Thermal Stability: Generally stable under anhydrous conditions but can decarbonylate at elevated temperatures (>150°C) without a stabilizer.

Synthesis & Production Pathways

The industrial production of Fenvaleryl Chloride typically proceeds via the chlorination of its parent acid. The parent acid itself is derived from p-chlorotoluene or p-chlorobenzyl chloride.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the conversion from the parent acid to the chloride and its subsequent coupling to form Fenvalerate.

Figure 1: Synthetic flow demonstrating the activation of CPIA to its acid chloride form and subsequent esterification.

Experimental Protocol: Acid Chloride Formation

Note: This protocol is a generalized standard for research-scale synthesis (10-50g).

Reagents:

-

2-(4-Chlorophenyl)-3-methylbutyric acid (1.0 eq)

-

Thionyl Chloride (1.2 eq)

-

DMF (Catalytic amount, 0.5 mol%)

-

Solvent: Toluene or Dichloromethane (DCM)

Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas (N₂/Ar) inlet. Connect the condenser outlet to a caustic scrubber (NaOH) to trap HCl/SO₂ gases.

-

Dissolution: Charge the flask with the parent acid and solvent (Toluene). Stir until dissolved.

-

Activation: Add catalytic DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

-

Addition: Add Thionyl Chloride dropwise at room temperature.

-

Reflux: Heat the mixture to 70-80°C. Monitor gas evolution. Continue heating until gas evolution ceases (approx. 2-4 hours).

-

Workup: Remove excess Thionyl Chloride and solvent via vacuum distillation.

-

Purification: The crude acid chloride is usually sufficiently pure (>95%) for subsequent steps. If necessary, purify via vacuum distillation (bp ~130°C at 5 mmHg).

Downstream Applications: Pyrethroid Synthesis

The primary utility of this chloride is the esterification with alpha-cyano-3-phenoxybenzyl alcohol .

Stereochemical Resolution Logic

To produce Esfenvalerate (the potent S,S-isomer), the synthesis must start with the resolved (S)-acid.

-

Resolution: Racemic CPIA is resolved using a chiral amine (e.g., phenylethylamine).

-

Chlorination: The (S)-acid is converted to (S)-Fenvaleryl Chloride using the protocol above. Crucial: Avoid excessive heat to prevent racemization.

-

Coupling: Reacted with (S)-alcohol to yield the single isomer product.

Figure 2: Logic flow for isolating the bioactive (S)-enantiomer.

Safety & Handling Standards

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Skin Corr.[1] 1B | Causes severe skin burns and eye damage. | Wear butyl rubber gloves. |

| Water Reactivity | Reacts violently with water. | Handle in glovebox or Schlenk line. |

| Inhalation | Toxic if inhaled (HCl release). | Use only in a chemical fume hood. |

Storage: Store under nitrogen atmosphere at 2-8°C. Containers must be tightly sealed to prevent hydrolysis by atmospheric moisture.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4178001, 2-(4-Chlorophenyl)-3-methylbutanoyl chloride. Retrieved January 29, 2026 from [Link]

-

U.S. Environmental Protection Agency. Esfenvalerate Registration Review. Docket ID EPA-HQ-OPP-2009-0301. Retrieved January 29, 2026 from [Link]

-

World Health Organization (WHO). WHO Specifications and Evaluations for Public Health Pesticides: Esfenvalerate. Retrieved January 29, 2026 from [Link]

Sources

alpha-isopropyl-4-chlorophenylacetyl chloride characterization

Technical Characterization of -Isopropyl-4-chlorophenylacetyl Chloride

A Critical Intermediate in Pyrethroid Synthesis

Executive Summary & Molecular Context

-Isopropyl-4-chlorophenylacetyl chlorideFenvalerateEsfenvalerate1For the drug development and agrochemical scientist, this molecule represents a classic "chiral building block" challenge. Its characterization is not merely about confirming structure but verifying enantiomeric purity and acyl chloride integrity prior to the critical esterification step.[1]

Molecular Profile

| Property | Detail |

| IUPAC Name | 2-(4-chlorophenyl)-3-methylbutanoyl chloride |

| Common Name | |

| CAS Number | 51632-29-2 (Racemic) / 70124-77-5 (S-isomer) |

| Molecular Formula | |

| Role | Electrophilic intermediate for Fenvalerate synthesis |

| Key Hazard | Corrosive, Lachrymator, Moisture Sensitive |

Synthesis & Mechanistic Dynamics

The generation of this acid chloride is typically achieved via the chlorination of 2-(4-chlorophenyl)-3-methylbutyric acid using thionyl chloride (

The "Self-Validating" Catalytic Cycle

While standard chlorination can occur thermally, industrial precision requires the use of Dimethylformamide (DMF) as a catalyst.[1] This is not arbitrary; DMF acts as a Vilsmeier-Haack-type carrier, forming a highly reactive chloroiminium intermediate that accelerates the reaction and allows for lower thermal profiles, preserving the chiral center.[1]

Why this matters: Without DMF, higher temperatures are required, increasing the risk of racemization at the

[1]

Characterization Protocols

Direct analysis of acid chlorides is fraught with error due to their high reactivity with moisture and column stationary phases.[1] The following protocols prioritize derivativization as a method of self-validation.

Protocol A: GC-FID/MS via Methyl Ester Derivatization (The Gold Standard)

Objective: Quantify purity without degrading the analytical column or the analyte.[1] Scientific Rationale: Acid chlorides hydrolyze to acids on polar GC columns or tail significantly on non-polar columns.[1] Converting the chloride in situ to a methyl ester creates a stable, volatile surrogate that correlates 1:1 with the active species.[1]

Step-by-Step Methodology:

-

Sampling: Aliquot

of the reaction mass (acid chloride) into a dry HPLC vial. -

Quench/Derivatization: Immediately add

of anhydrous Methanol (MeOH) containing -

Incubation: Vortex for 30 seconds. Allow to stand for 5 minutes at room temperature.

-

Neutralization: Add

of -

Extraction: Add

of n-Heptane. Vortex and centrifuge.[1] -

Analysis: Inject the upper organic layer (heptane) containing the methyl ester derivative .[1]

Interpretation:

-

Peak B (Free Acid): If the sample was not derivatized, it would appear here. In this protocol, the absence of Peak B confirms the original sample was fully converted to chloride (or that the derivatization worked).[1]

-

Note: To distinguish between unreacted starting acid and acid chloride, one must run a parallel "blank" where the sample is quenched with water (hydrolyzing chloride back to acid) to establish the total acid baseline.

Protocol B: FTIR Reaction Monitoring

Objective: Real-time endpoint determination.

Rationale: The carbonyl stretching frequency (

| Functional Group | Wavenumber ( | Observation |

| Carboxylic Acid (-COOH) | Broad peak (H-bonding).[1] Disappears as reaction proceeds.[1] | |

| Acid Chloride (-COCl) | Sharp, distinct shift to higher frequency.[1] | |

| C-Cl Stretch | Appearance of new bands in fingerprint region.[1] |

Validation: The reaction is considered complete only when the broad acid carbonyl peak at 1710

Stereochemical Integrity (Chiral HPLC)

For Esfenvalerate , the (S)-configuration at the

-

Challenge: Acid chlorides are too reactive for standard Chiral HPLC columns.

-

Solution: Derivatize with a chiral amine (e.g., (R)-1-phenylethylamine) to form a diastereomeric amide.[1]

-

Method:

Handling & Stability

-

Moisture Sensitivity: The isopropyl group provides some steric protection, but the molecule will still hydrolyze rapidly in moist air, releasing HCl gas. Store under Nitrogen/Argon.[1]

-

Thermal Stability: Distillable under high vacuum (approx. 120°C at 23 mmHg), but prolonged heating above 140°C can induce decarbonylation or racemization.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90692, 4-Chlorophenylacetyl chloride. Retrieved from [Link]

-

Sumitomo Chemical Co. Process for the preparation of Fenvalerate.[1][4] Patent US4199522A.[1] (Describes the industrial synthesis of the acid chloride intermediate).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for acid chloride synthesis via Thionyl Chloride/DMF).[1]

-

Kaneko, H., et al. (1981). Metabolism of Fenvalerate.[1] Journal of Pesticide Science.[1] (Details the stereochemical importance of the acid moiety).

Technical Whitepaper: 2-(4-Chlorophenyl)-3-methylbutyryl Chloride

This technical guide details the fundamental research, synthesis, and application of 2-(4-Chlorophenyl)-3-methylbutyryl chloride (CAS 51631-50-6), a critical acylating agent in the agrochemical industry.[1]

Synthesis, Reactivity, and Stereochemical Integrity in Pyrethroid Design[1]

Executive Summary

2-(4-Chlorophenyl)-3-methylbutyryl chloride is the electrophilic activation form of 2-(4-chlorophenyl)-3-methylbutyric acid (CPIA).[1] It serves as the lipophilic moiety in the synthesis of type II pyrethroids, most notably Fenvalerate and its enantiopure successor, Esfenvalerate .[1]

This guide addresses the fundamental chemistry of this intermediate, focusing on its formation kinetics, hydrolytic stability, and the preservation of chirality at the C-

Part 1: Molecular Architecture & Properties[1]

The molecule features a sterically hindered carbonyl group due to the adjacent isopropyl (3-methyl) and 4-chlorophenyl rings.[1] This steric bulk influences both its formation rate and its resistance to nucleophilic attack compared to linear acyl chlorides.[1]

Fundamental Data Table

| Property | Value / Description |

| IUPAC Name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride |

| CAS Number | 51631-50-6 |

| Precursor CAS | 2012-74-0 (Acid form) |

| Molecular Formula | |

| Molecular Weight | 231.12 g/mol |

| Physical State | Viscous liquid / Pale yellow oil |

| Boiling Point | ~110–115 °C at 2 mmHg (Predicted/Analogous) |

| Chirality | C2 is a chiral center (S-isomer is bioactive) |

| Reactivity Class | Acyl Halide (Electrophile) |

Part 2: Synthetic Pathways & Optimization

The industrial standard for synthesis involves the chlorination of 2-(4-chlorophenyl)-3-methylbutyric acid.[1] While various chlorinating agents (

Reaction Scheme

[1]Critical Process Parameters (CPPs)

-

Catalysis: N,N-Dimethylformamide (DMF) is essential.[1] It forms the Vilsmeier-Haack reagent intermediate (

), which activates the thionyl chloride, significantly lowering the activation energy.[1] -

Temperature Control: The reaction is endothermic but requires careful heating (60–80°C) to drive off gases.[1] Overheating leads to decarbonylation or racemization of the alpha-carbon.[1]

-

Solvent Selection: Toluene or Xylene are preferred for their boiling points and ability to azeotropically remove trace water before reagent addition.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the conversion pathway from the substituted benzyl chloride precursor to the final Fenvalerate ester.

Figure 1: Industrial synthesis pathway from raw materials to the Fenvalerate pyrethroid.[1]

Part 3: Reactivity Profile & Mechanism[1]

Understanding the mechanism is vital for troubleshooting low yields or purity issues.[1] The formation follows a Nucleophilic Acyl Substitution pathway.[1]

Mechanistic Steps[1][2][3][4][5][6][7][8][9]

-

Activation: The carboxylic acid hydroxyl attacks the sulfur of

(or the activated Vilsmeier complex).[1] -

Elimination: A chloride ion is displaced from the thionyl species.[1]

-

Substitution: The chloride ion attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

-

Collapse: The intermediate collapses, expelling

and

Stereochemical Risk (Racemization)

The C-

-

Risk: In the presence of excess base (tertiary amines) or high temperatures, the acid chloride can undergo enolization, destroying the chiral center.[1]

-

Mitigation: Avoid tertiary amine bases during the acid chloride formation step. Use catalytic DMF only. Distill under high vacuum to minimize thermal exposure.[1]

Visualization: Reaction Mechanism

Figure 2: Mechanistic flow of acid chloride formation via Thionyl Chloride.[1]

Part 4: Experimental Protocols

Safety Warning: This protocol involves corrosive reagents (

Protocol: Synthesis of 2-(4-Chlorophenyl)-3-methylbutyryl Chloride[1][10][11]

Reagents:

-

2-(4-Chlorophenyl)-3-methylbutyric acid (21.3 g, 0.1 mol)[1]

-

Thionyl Chloride (17.8 g, 0.15 mol, 1.5 eq)[1]

-

DMF (0.1 mL, cat.)

-

Toluene (50 mL, anhydrous)

Procedure:

-

Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, addition funnel, and a gas scrubber (NaOH trap) connected to the condenser outlet.

-

Charging: Charge the RBF with the acid, Toluene, and DMF.[1] Heat to 50°C.

-

Addition: Add Thionyl Chloride dropwise over 30 minutes. Gas evolution (bubbling) will be observed.[1]

-

Reaction: Once addition is complete, heat the mixture to reflux (approx. 80–90°C internal temp) for 2–3 hours. Monitor reaction completion via TLC (convert an aliquot to methyl ester with methanol for visualization) or GC.[1]

-

Workup: Cool to room temperature. Switch the condenser to a distillation head.

-

Purification:

-

Storage: Store under nitrogen or argon in a sealed vessel. Avoid moisture.[1]

Part 5: Industrial Applications (Fenvalerate)

The primary utility of this acid chloride is the esterification with (RS)-alpha-cyano-3-phenoxybenzyl alcohol .[1]

-

Fenvalerate: Uses the racemic acid chloride.[1]

-

Esfenvalerate: Uses the resolved (S)-acid chloride.[1] The (S)-configuration at the acid moiety is essential for high affinity to the insect voltage-gated sodium channels.[1]

Coupling Reaction: The acid chloride is reacted with the alcohol in the presence of a weak base (Pyridine or Triethylamine) in a biphasic system (Schotten-Baumann conditions) or anhydrous solvent.[1] The high reactivity of the chloride ensures quantitative conversion, which is economically vital for expensive chiral precursors.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4178001, 2-(4-Chlorophenyl)-3-methylbutanoyl chloride. Retrieved from .[1][11]

-

ChemicalBook. 2-(4-Chlorophenyl)-3-methylbutyric acid Properties and Synthesis. Retrieved from .[1]

-

Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid (US5072037A). Retrieved from .

-

Wikipedia. Fenvalerate and Esfenvalerate Structure and Activity.[1] Retrieved from .[1]

-

ChemGuide. Preparation of Acyl Chlorides from Carboxylic Acids. Retrieved from .[1]

Sources

- 1. Fenvalerate - Wikipedia [en.wikipedia.org]

- 2. CN101691331B - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. CN1609099A - The preparation method of fenvalerate - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

- 9. 2-(4-Chlorophenyl)-3-methylbutyric acid | 2012-74-0 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | C11H12Cl2O | CID 4178001 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Purity Synthesis of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride

This Application Note is structured to provide a comprehensive, industrial-grade guide for the synthesis of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride (also known as 2-(4-Chlorophenyl)isovaleryl chloride).[1] This compound is a critical chiral intermediate in the synthesis of type II pyrethroid insecticides, specifically Fenvalerate and Esfenvalerate .[1]

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-(4-Chlorophenyl)-3-methylbutanoyl chloride , presents specific synthetic challenges due to the steric bulk of the isopropyl group at the

This guide details a robust Vilsmeier-Haack activated chlorination using Thionyl Chloride (

Structural Disconnection (Graphviz)[1]

Figure 1: Retrosynthetic pathway showing the construction of the carbon skeleton via alkylation followed by functional group interconversion to the acid chloride.[1]

Safety & Hazard Assessment

Critical Warning: This protocol involves the generation of hazardous gases (

| Reagent | Hazard Class | Precaution |

| Thionyl Chloride ( | Corrosive, Water Reactive, Inhalation Hazard | Use only in a fume hood.[1] Quench excess carefully into cold bicarbonate solution.[1] |

| Acid Chloride Product | Lachrymator, Corrosive | Avoid contact with skin/eyes.[1] Hydrolyzes rapidly in air to release HCl.[1] |

| DMF | Reprotoxic, Hepatotoxic | Avoid skin contact.[1] Use chemically resistant gloves (Butyl rubber).[1] |

Phase 1: Synthesis of Precursor Acid (Background Protocol)

Note: If you have purchased 2-(4-chlorophenyl)-3-methylbutanoic acid, skip to Phase 2.[1]

To ensure high purity of the final acid chloride, the starting acid must be free of the des-methyl impurity (4-chlorophenylacetic acid).[1] The most reliable route is Phase Transfer Catalyzed (PTC) alkylation .[1]

Protocol A: PTC Alkylation and Hydrolysis

Reagents:

-

4-Chlorophenylacetonitrile (1.0 eq)[1]

-

2-Bromopropane (Isopropyl bromide) (1.5 eq)[1]

-

NaOH (50% aq.[1] solution)

-

TEBA (Triethylbenzylammonium chloride) (1 mol%)[1]

Workflow:

-

Alkylation: In a reactor, mix 4-chlorophenylacetonitrile, TEBA, and 50% NaOH.

-

Addition: Add 2-bromopropane dropwise at 40°C. The reaction is exothermic.

-

Monitoring: Stir at 50-60°C for 4-6 hours. Monitor by GC until nitrile starting material is <1%.[1]

-

Hydrolysis: Decant the organic phase. Add 60%

and reflux for 12 hours to hydrolyze the nitrile to the acid. -

Workup: Extract with Toluene. Wash with water.[1][2][3] Crystallize the acid from Hexane/Toluene.[1]

-

Target Melting Point: 104–106 °C.[1]

-

Phase 2: Catalytic Chlorination (Core Protocol)

This is the critical step.[1] Direct reaction with thionyl chloride is sluggish due to the steric hindrance of the isopropyl group.[1] We utilize DMF catalysis to form the reactive Vilsmeier-Haack intermediate.[1][4]

Mechanistic Insight (The "Why")

DMF reacts with

Figure 2: The catalytic cycle of DMF.[1] The active chloroiminium species lowers the activation energy for the attack on the bulky carboxylic acid.[1]

Experimental Procedure

Scale: 100 mmol (21.27 g of Acid)

Materials:

-

Substrate: 2-(4-Chlorophenyl)-3-methylbutanoic acid (21.27 g, 100 mmol).

-

Reagent: Thionyl Chloride (

) (17.8 g, 150 mmol, 1.5 eq).[1] -

Catalyst: N,N-Dimethylformamide (DMF) (0.15 g, ~2-3 drops, 2 mol%).[1]

-

Solvent: None (Neat) or Toluene (if temperature control is difficult).[1]

Step-by-Step Protocol:

-

Setup: Equip a 100 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a reflux condenser fitted with a

drying tube (or -

Charging: Add the solid acid (21.27 g) to the flask. Add the catalytic amount of DMF.[1][5][6]

-

Addition: Heat the flask gently to 40°C (melting the acid if neat). Add

dropwise over 30 minutes.[1]-

Observation: Immediate vigorous gas evolution (

and

-

-

Reaction: Once addition is complete, slowly ramp the temperature to 70–75°C .

-

Degassing: Attach a vacuum line (carefully!) to the top of the condenser to strip off residual

and -

Purification (Distillation):

-

Swap the reflux condenser for a short-path distillation head.

-

Distill off excess

at atmospheric pressure (bp 76°C). -

Apply high vacuum (1–5 mmHg) to distill the product.[1]

-

Collection: Collect the fraction boiling at 135–138°C / 12 mmHg (approximate, adjust for your vacuum).

-

Quality Control (QC) Specifications

| Test | Method | Specification |

| Appearance | Visual | Clear, colorless to pale yellow liquid |

| Purity | GC-FID (Derivatized with MeOH) | > 98.0% |

| Identification | H-NMR (CDCl3) | Shift of |

| Assay | Morpholine Titration | 98–102% w/w |

H-NMR Diagnostic Peaks (CDCl3, 400 MHz):

-

0.72 (d, 3H,

-

1.08 (d, 3H,

-

2.35 (m, 1H,

-

3.62 (d, 1H,

- 7.2–7.4 (m, 4H, Ar-H)[1]

Troubleshooting & Optimization

Problem: Low Yield / Incomplete Reaction

-

Cause: Old

or wet acid.[1] -

Solution: Distill

before use (add linseed oil to prevent reformation of sulfur chlorides). Ensure the starting acid is dried in a vacuum oven at 50°C overnight.[1] -

Intervention: Add an additional 0.5 eq of

and reflux for 1 extra hour.

Problem: Dark/Black Product

-

Cause: Thermal decomposition or excessive DMF.[1]

-

Solution: Do not exceed 80°C. Use strictly catalytic DMF (1-2 mol%).[1] If the product is dark, a vacuum distillation is mandatory.[1]

Problem: Solidification in Condenser

-

Cause: Sublimation of unreacted acid or formation of anhydrides.[1]

-

Solution: Ensure the reflux temperature is sufficient to keep the system liquid. Use Toluene (2-3 volumes) as a solvent if the neat reaction is problematic.

References

-

PubChem Compound Summary. (2023). Fenvalerate Acid (2-(4-chlorophenyl)-3-methylbutyric acid).[1][7] National Center for Biotechnology Information.[1] Link

-

Organic Syntheses. (2011). General procedure for Acid Chlorides using Thionyl Chloride. Org. Synth. Coll. Vol. 4. Link[1]

-

Sumitomo Chemical Co. (1978).[1] Process for producing fenvalerate intermediates. U.S. Patent 4,138,436.[1] Link

-

Clayden, J., et al. (2012).[1] Nucleophilic Substitution at the Carbonyl Group: The Vilsmeier-Haack Reaction. Organic Chemistry, 2nd Ed. Oxford University Press.[1] (Textbook Reference for Mechanism).

Sources

- 1. youtube.com [youtube.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgosolver.com [orgosolver.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid [sitem.herts.ac.uk]

Preparation of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride from its carboxylic acid

[1][2]

Executive Summary

This application note details the optimized protocol for synthesizing 2-(4-chlorophenyl)-3-methylbutanoyl chloride from its corresponding carboxylic acid. This compound is a critical intermediate in the synthesis of Type II pyrethroids, specifically Fenvalerate and Esfenvalerate .

While standard acid chloride synthesis using thionyl chloride (

Chemical Strategy & Mechanism[3][4][5][6][7][8]

The Challenge: Steric Hindrance

The substrate contains a bulky isopropyl group adjacent to the reaction center. In standard

The Solution: Catalytic Activation

By adding catalytic DMF, we bypass the direct reaction between the bulky acid and thionyl chloride.

-

Activation: DMF reacts with

to form the highly electrophilic chloroiminium (Vilsmeier) salt . -

Transfer: The carboxylic acid attacks this reactive salt (which is less sterically demanding and more electrophilic than

). -

Chlorination: The resulting intermediate collapses to release the acid chloride, regenerating the DMF catalyst.

Mechanistic Pathway (Visualization)

Caption: Catalytic cycle showing DMF activation of Thionyl Chloride to overcome steric hindrance.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Specification |

| 2-(4-Cl-phenyl)-3-methylbutanoic acid | 212.67 | 1.0 | Substrate | Dry (<0.5% water) to prevent excess |

| Thionyl Chloride ( | 118.97 | 1.2 - 1.5 | Reagent | Clear, colorless/pale yellow. Distill if dark yellow/red. |

| DMF | 73.09 | 0.05 (5 mol%) | Catalyst | Anhydrous. |

| Toluene | 92.14 | Solvent | Solvent | Anhydrous; facilitates thermal control and gas removal. |

Equipment Setup

-

Reactor: 3-neck round bottom flask (RBF) with magnetic stir bar.[2]

-

Condenser: Reflux condenser connected to an inert gas line (

or -

Scrubber (CRITICAL): The outlet of the condenser must lead to a trap containing 10% NaOH solution to neutralize evolved

and -

Addition: Pressure-equalizing addition funnel (for

).

Experimental Protocol

Step 1: Reactor Charging

-

Purge the 3-neck RBF with dry Nitrogen.

-

Charge 2-(4-chlorophenyl)-3-methylbutanoic acid (10.0 g, 47.0 mmol) and Toluene (30 mL).

-

Add DMF (0.18 mL, ~2.3 mmol).

-

Initiate stirring. The acid may not fully dissolve at room temperature; a suspension is acceptable.

Step 2: Reagent Addition[8]

-

Heat the mixture to 50°C .

-

Add Thionyl Chloride (5.1 mL, 70.5 mmol) dropwise via the addition funnel over 20–30 minutes.

-

Observation: Gas evolution (

) will begin immediately upon addition. Ensure the scrubber is bubbling. -

Safety Note: If gas evolution becomes violent, stop addition and allow the system to stabilize.

-

Step 3: Reaction & Reflux[2][8]

-

Once addition is complete, ramp the temperature to Reflux (~110°C) .

-

Maintain reflux for 3 to 4 hours .

-

Endpoint Determination: The solution should become homogenous and turn a clear, light amber color. Gas evolution should cease.

Step 4: Isolation

-

Cool the reaction mixture to <50°C.

-

Install a short-path distillation head or connect to a rotary evaporator.

-

Strip Solvent: Remove Toluene and excess

under reduced pressure (start at 100 mbar, gradually lower to 10 mbar; Bath temp 50-60°C).-

Note: Excess

must be completely removed as it interferes with subsequent nucleophilic substitutions.

-

-

Final Product: The residue is a viscous, amber oil.

-

Yield: Typically 95-98% (quantitative conversion is common).

-

Purification: For most applications (e.g., esterification), the crude oil is used directly. If high purity is required, vacuum distillation (0.5 mmHg, ~130-140°C) is necessary, though significant thermal degradation risks exist.

-

Process Control & Validation

In-Process Monitoring (FTIR)

Direct analysis of the reaction mixture via FTIR is the most reliable method to confirm conversion without derivatization.

-

Starting Material (Acid): Broad O-H stretch (2500-3300

) and Carbonyl C=O stretch at ~1710 -

Product (Acid Chloride): Disappearance of O-H stretch. Shift of Carbonyl C=O stretch to ~1790-1800

(distinctive acyl chloride shift).

Purity Analysis (GC-MS Derivatization)

Warning: Do not inject acid chlorides directly into a GC column; they react with the stationary phase and moisture.

Protocol:

-

Take a 50

aliquot of the reaction mixture. -

Quench into 500

of anhydrous Methanol . -

Shake for 1 minute (converts Acid Chloride

Methyl Ester). -

Analyze the Methyl Ester via GC-MS.

-

Target: Methyl 2-(4-chlorophenyl)-3-methylbutanoate.

-

Impurity: Unreacted acid will appear as a broad, tailing peak or not elute properly.

-

Workflow Diagram

Caption: Operational workflow for the synthesis of 2-(4-chlorophenyl)-3-methylbutanoyl chloride.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet | Ensure |

| Dark/Black Product | Overheating or "hot spots" during addition. | Control addition rate strictly. Ensure efficient stirring. |

| Solidification | Substrate crystallizing upon cooling. | The acid chloride is liquid/oil. If solid forms, it may be unreacted acid (check MP) or hydrolysis product due to moisture ingress. |

| Slow Gas Evolution | Poisoned catalyst or too cold. | Increase temp to reflux. Ensure system is not over-pressurized (check scrubber line). |

Safety Warning:

-

Delayed Exotherm: Do not add all

at once. The reaction has an induction period. -

Hydrolysis: The product releases HCl instantly upon contact with moisture/skin. Wear full PPE and handle in a fume hood.

References

-

Patent: Preparation of Fenvalerate. (2005). CN1609099A. Google Patents. Link

-

Organic Syntheses Procedure. (2014). Synthesis of Acid Chlorides using Thionyl Chloride. Org. Synth. 2014, 91, 221-232.[3] Link

-

Mechanism of Acyl Chloride Formation. (2011). Master Organic Chemistry. Link

-

Chemical Properties. 2-(4-Chlorophenyl)-3-methylbutanoic acid. ChemicalBook. Link

Application Note: High-Fidelity Esterification using 2-(4-Chlorophenyl)-3-methylbutanoyl Chloride

[1]

Executive Summary & Chemical Profile[1]

This guide details the esterification protocols for 2-(4-chlorophenyl)-3-methylbutanoyl chloride , a sterically congested and stereochemically labile acylating agent.[1] While widely recognized as the activated intermediate for Fenvalerate and Esfenvalerate synthesis, this reagent presents two distinct synthetic challenges that often lead to method failure in standard drug discovery workflows:

-

Steric Hindrance: The

-isopropyl group creates significant steric bulk, retarding nucleophilic attack by secondary or tertiary alcohols.[1] -

Racemization Risk: The

-proton is highly acidic (

This note provides two validated protocols: Method A (Anhydrous High-Fidelity) for preserving stereochemistry, and Method B (Schotten-Baumann Biphasic) for robust scale-up of achiral derivatives.[1]

Reagent Properties

| Property | Value | Critical Note |

| Molecular Weight | 231.12 g/mol | |

| Physical State | Viscous oil / Low-melting solid | Hydrolyzes rapidly in moist air.[1] |

| Chiral Center | C-2 ( | Susceptible to base-catalyzed racemization.[1] |

| Solubility | DCM, Toluene, THF, Hexane | Reacts violently with water/alcohols. |

Mechanistic Insight: The Racemization Trap

Understanding the failure mode is essential for selecting the correct protocol. Unlike simple acyl chlorides, 2-(4-chlorophenyl)-3-methylbutanoyl chloride can react via two competing pathways when exposed to base.[1]

The Ketene Pathway (Racemization)

If a strong, non-nucleophilic base (e.g., TEA, DBU) is used without rapid nucleophilic trapping, the base deprotonates the

The Direct Substitution Pathway (Retention)

To preserve chirality, the reaction must proceed via direct nucleophilic attack on the carbonyl carbon, or via an acyl-pyridinium intermediate that is more reactive toward the alcohol than it is toward deprotonation.

Figure 1: Competing mechanistic pathways. Path 1 (top) preserves chirality using nucleophilic bases.[1] Path 2 (bottom) leads to racemization via ketene formation.[1]

Experimental Protocols

Method A: Anhydrous Pyridine/DCM (Stereo-Retention)

Best for: Chiral synthesis (e.g., Esfenvalerate analogs), acid-sensitive substrates, and milligram-to-gram scale.[1] Mechanism: Uses Pyridine as both a mild base and a nucleophilic catalyst.[1] The formation of the acyl-pyridinium ion accelerates esterification without promoting the ketene pathway as aggressively as Triethylamine (TEA).

Reagents:

-

Acid Chloride (1.1 equiv)[1]

-

Target Alcohol (1.0 equiv)[1]

-

Pyridine (2.0 equiv) — Must be dry/distilled.[1]

-

DCM (Anhydrous)[1]

-

Optional: DMAP (0.1 equiv) — Only if alcohol is tertiary/hindered.[1]

Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask under

atmosphere. -

Solvation: Dissolve the Alcohol (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.

-

Addition: Dissolve 2-(4-chlorophenyl)-3-methylbutanoyl chloride (1.1 equiv) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

-

Why? Slow addition keeps the concentration of the highly reactive acid chloride low relative to the alcohol, favoring esterification over side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours.

-

Quench: Add saturated

solution (cold). -